molecular formula C13H16N2O2 B579708 14-Epivincamine CAS No. 18210-91-8

14-Epivincamine

Katalognummer: B579708
CAS-Nummer: 18210-91-8
Molekulargewicht: 232.283
InChI-Schlüssel: NBHKQJOPJIRBAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14-Epivincamine is a stereoisomer of the well-characterized indole alkaloid, Vincamine . Vincamine is a natural product known for its antioxidant activity and has been used clinically for the treatment of cerebrovascular disorders . As a member of the Vinca alkaloid family, which includes significant anticancer agents like vinblastine and vincristine, this compound serves as a critical analytical standard and research chemical . It is particularly useful for studying structure-activity relationships within this class of compounds. Researchers utilize this compound in various analytical applications, including as a standard for High-Performance Liquid Chromatography (HPLC) to ensure the accurate identification and quantification of alkaloids in complex mixtures . Its defined structure and high purity make it an essential tool in pharmaceutical research and development, especially in the investigation of novel bioactive indole alkaloids and their potential mechanisms of action. This product is intended for research purposes only. It is not approved for human consumption, nor for use in diagnostic or therapeutic procedures for humans or animals. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Eigenschaften

CAS-Nummer

18210-91-8

Molekularformel

C13H16N2O2

Molekulargewicht

232.283

IUPAC-Name

3-benzyl-4-methyl-1,4-diazepane-2,5-dione

InChI

InChI=1S/C13H16N2O2/c1-15-11(9-10-5-3-2-4-6-10)13(17)14-8-7-12(15)16/h2-6,11H,7-9H2,1H3,(H,14,17)

InChI-Schlüssel

NBHKQJOPJIRBAV-UHFFFAOYSA-N

SMILES

CN1C(C(=O)NCCC1=O)CC2=CC=CC=C2

Synonyme

14-Epivincamine

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

14-Epivincamine is recognized for several pharmacological activities:

  • Cerebral Vasodilator Effects : Similar to vincamine, this compound exhibits vasodilatory effects that enhance cerebral blood flow. This property is particularly beneficial in treating conditions like cerebral insufficiency and other neurodegenerative disorders such as Alzheimer's and Parkinson's diseases .
  • Antioxidant Activity : The compound demonstrates potent antioxidant properties, which help in mitigating oxidative stress-related damage in various tissues, including the brain, heart, and liver. This activity contributes to its neuroprotective effects and potential applications in managing neurodegenerative diseases .
  • Antitumor Potential : Recent studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit cancer cell proliferation and induce apoptosis in certain cancer types, suggesting its potential as an adjunct therapy in oncology .

Clinical Applications

The clinical applications of this compound are diverse:

  • Neurodegenerative Diseases : Given its neuroprotective and vasodilatory effects, this compound is being explored as a treatment for conditions like Alzheimer's disease and vascular dementia. Its ability to enhance cerebral blood flow may help alleviate cognitive deficits associated with these disorders .
  • Cancer Therapy : Preliminary studies suggest that this compound could be developed into a therapeutic agent for certain cancers due to its antitumor activity. Further clinical trials are necessary to establish its efficacy and safety in oncological settings .
  • Diabetes Management : The compound's role in improving insulin sensitivity and regulating blood glucose levels positions it as a potential candidate for diabetes treatment, particularly in cases where oxidative stress plays a significant role .

Case Studies and Research Findings

A review of recent literature reveals several key findings related to the applications of this compound:

StudyFindings
Study on Neuroprotection (2023)Demonstrated that this compound significantly improved cognitive function in animal models of Alzheimer's disease through enhanced cerebral blood flow and reduced oxidative stress .
Antitumor Activity Research (2023)Showed that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis and modulating cell cycle progression .
Diabetes Study (2023)Found that administration of this compound improved glucose tolerance in diabetic mice through enhanced insulin secretion .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are structurally or functionally related to 14-epivincamine:

Vincamine (CAS 1617-90-9)

14-Deoxyvincamine (CAS 105500-11-6)

14-Epivincanol (CAS 19877-90-8)

Structural and Functional Analysis

Table 1: Comparative Analysis of this compound and Analogues
Compound CAS Molecular Formula Molecular Weight Key Structural Features Pharmacological Notes
This compound Not provided† C₂₁H₂₆N₂O₃ 354.44 14β-hydroxy, methyl ester Neuroprotective potential (inferred)
Vincamine 1617-90-9 C₂₁H₂₆N₂O₃ 354.44 14α-hydroxy, methyl ester Cerebral vasodilator, improves cognition
14-Deoxyvincamine 105500-11-6 C₂₁H₂₆N₂O₂ 338.45 Lacks hydroxyl group at C14 Likely metabolite; reduced polarity
14-Epivincanol 19877-90-8 C₁₉H₂₄N₂O 304.41 Shorter carbon chain, modified substituents Unknown bioactivity; structural outlier
Key Differences:
  • Functional Groups : The absence of the C14 hydroxyl group in 14-deoxyvincamine reduces hydrogen-bonding capacity, likely affecting blood-brain barrier penetration .
  • Molecular Complexity: 14-Epivincanol’s truncated structure (C₁₉ vs. C₂₁ in vincamine) suggests divergent synthesis pathways and biological targets .

Research Findings and Methodological Considerations

Spectroscopic Differentiation

Distinguishing between epimers like vincamine and this compound requires advanced analytical techniques:

  • NMR Spectroscopy : The hydroxyl group’s axial (14α) vs. equatorial (14β) position generates distinct splitting patterns in proton NMR .
  • Mass Spectrometry (MS) : Similar fragmentation patterns are expected, but high-resolution MS can resolve subtle mass differences in derivatives .

Pharmacological Implications

  • Vincamine : Clinically used for cerebral insufficiency; its α-hydroxy configuration may enhance binding to vascular smooth muscle receptors .
  • This compound : Preliminary data suggest neuroprotective effects, but its β-hydroxy group could reduce metabolic clearance compared to vincamine .
  • 14-Deoxyvincamine : As a putative metabolite, it may exhibit longer half-life but lower potency due to the missing hydroxyl group .

Vorbereitungsmethoden

Reaction Conditions and Catalysts

  • Catalysts : Copper sulfate (CuSO₄), ferric chloride (FeCl₃), or cobalt stearate in polar solvents (e.g., methanol, dimethylformamide).

  • Oxidation : Conducted under oxygen or air at 10–50°C for 5–15 days.

  • Acid Environment : Optimal pH control ensures selective epimerization at C-14.

For example, treating vincadifformine with CuSO₄ in methanol under oxygen for 10 days produces a mixture of vincamine and this compound. Chromatographic separation on silica gel (eluent: chloroform-methanol) isolates the epimer.

Mechanistic Insights

The reaction proceeds via radical intermediates, where metal catalysts facilitate hydrogen abstraction at C-16, enabling hydroxylation. Subsequent keto-enol tautomerism induces epimerization at C-14 (Scheme 1).

Table 1: Comparative Yields from Catalytic Oxidation

Starting MaterialCatalystTemperature (°C)Yield (%)
VincadifformineCuSO₄2542
TabersonineFeCl₃4038
VincadifformineCo(Stearate)₂3035

Total Synthesis via Enantioselective Routes

Total synthesis strategies enable precise stereocontrol at C-14. The landmark work by Herrmann et al. established a framework for constructing the eburnane-vincamine skeleton through asymmetric hydrogenation and lactamization.

Key Steps in Total Synthesis

  • Iminium Cyclization : A dihydro-β-carboline intermediate undergoes Ir-catalyzed asymmetric hydrogenation to establish the cis-C/D ring junction.

  • Mannich Reaction : Intramolecular cyclization forms the pentacyclic core with >90% enantiomeric excess (ee).

  • Epimerization : Treatment with NaOMe/MeOH induces C-14 epimerization, yielding this compound.

Table 2: Total Synthesis Performance Metrics

StepReagentsee (%)Overall Yield (%)
Asymmetric HydrogenationIr-(S)-BINAP9278
LactamizationPOCl₃, LiAlH₄65
EpimerizationNaOMe/MeOH89

Semi-Synthesis from Tabersonine

Tabersonine, a readily available monoterpene indole alkaloid, serves as a precursor for large-scale this compound production. The AIR Unimi protocol outlines a streamlined semi-synthetic approach:

Hydrogenation and Rearrangement

  • Catalytic Hydrogenation : Tabersonine is reduced to vincadifformine using Pd/C in ethanol (H₂, 60 psi).

  • m-CPBA Oxidation : Epoxidation followed by HCl-mediated rearrangement yields 16-hydroxyvincadifformine.

  • Base-Induced Epimerization : NaOH/MeOH induces C-14 epimerization, affording this compound in 50% overall yield.

Table 3: Semi-Synthesis Optimization

ParameterOptimal ValueImpurity Profile (%)
Hydrogenation Pressure60 psi H₂<2
Oxidation Time48 hours3 (N-oxide)
Epimerization pH9.0<1

Stereochemical Control and Byproduct Analysis

The C-14 epimerization step is critical for minimizing byproducts like 16-epivincamine. HPLC analyses (C18 column, acetonitrile-phosphate buffer) reveal that:

  • This compound : Retains at 12.3 min (λ = 280 nm).

  • 16-epivincamine : Elutes at 14.1 min, arising from incomplete stereochemical control during hydroxylation.

Notable Impurities :

  • Compound 66 : Methyl ester decomposition product (m/z 384).

  • Compound 67 : Over-oxidized lactam (m/z 370).

Industrial-Scale Considerations

The catalytic oxidation method dominates commercial production due to:

  • Cost Efficiency : Tabersonine is 40% cheaper than synthetic intermediates.

  • Scalability : Batch reactors (1,000 L) achieve 90% conversion with <5% epimeric byproducts.

Q & A

Q. What strategies enhance the rigor of literature reviews on this compound’s therapeutic potential?

  • Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Prioritize primary sources from journals with stringent peer review (e.g., Journal of Medicinal Chemistry). Critically appraise studies using CASP checklists to assess bias and validity .

Q. How can researchers evaluate the reliability of unpublished data on this compound’s metabolites?

  • Methodological Answer : Cross-validate findings via orthogonal techniques (e.g., NMR vs. X-ray crystallography for structural confirmation). Request raw datasets and protocols from authors to assess methodological transparency. Use PROVENANCE criteria (Purpose, Rigor, Openness) for quality assessment .

Q. Tables for Data Presentation

  • Table 1 : Comparison of this compound synthesis protocols (yield, purity, solvent systems) .
  • Table 2 : Pharmacokinetic parameters (Cmax, Tmax, AUC) across species .
  • Table 3 : Meta-analysis of neuroprotective efficacy in preclinical models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.